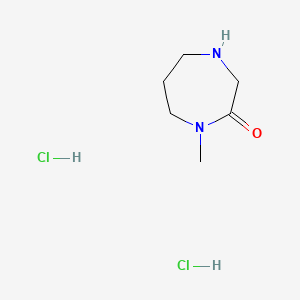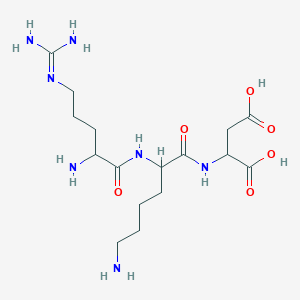
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Amination of the Cyclohexyl Ring: The trans-4-aminocyclohexyl group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylamines.
科学的研究の応用
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- tert-butyl (3R)-3-(trans-4-hydroxycyclohexyl)pyrrolidine-1-carboxylate
- tert-butyl (3R)-3-(trans-4-methylcyclohexyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
特性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m0/s1 |
InChIキー |
KONFVZYBQGPQNO-CPCZMJQVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2CCC(CC2)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)


![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
